molecular formula C19H30ClNO4 B5464886 Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5464886
M. Wt: 371.9 g/mol
InChI Key: XZQLVRAWLPDDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl ester group, and a substituted phenoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the substituted phenoxypropyl intermediate. This intermediate is then reacted with piperidine and ethyl chloroformate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of piperidine derivatives with biological systems.

    Medicine: This compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The substituted phenoxypropyl chain may enhance the compound’s binding affinity and selectivity for these targets, leading to specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(2-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
  • Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
  • Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to the specific substitution pattern on the phenoxypropyl chain. This substitution can significantly affect the compound’s chemical properties, biological activity, and potential applications. The presence of both methoxy and methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.

Properties

IUPAC Name

ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4.ClH/c1-4-23-19(21)16-8-11-20(12-9-16)10-5-13-24-17-7-6-15(2)14-18(17)22-3;/h6-7,14,16H,4-5,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQLVRAWLPDDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=C(C=C(C=C2)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.